molecular formula C6H11NO2 B8417531 N-methoxymethyl-2-pyrrolidinone

N-methoxymethyl-2-pyrrolidinone

Cat. No.: B8417531
M. Wt: 129.16 g/mol
InChI Key: RDXLCRQTIVNWFU-UHFFFAOYSA-N
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Description

N-Methoxymethyl-2-pyrrolidinone (CAS 22106-70-3) is a chemical compound of interest in scientific research and development. It belongs to the class of pyrrolidinones, which are known for their utility as solvents and intermediates in various chemical processes . Related pyrrolidone compounds, such as N-Methyl-2-pyrrolidone (NMP), are extensively used in the pharmaceutical industry as powerful solubilizing agents for drug formulation and in the polymer industry . These related compounds also demonstrate properties that make them effective penetration enhancers in topical drug delivery systems . Researchers value these properties for developing new chemical entities and optimizing material science applications. As with all reagents of this nature, this product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted in accordance with established laboratory safety protocols. Please refer to the Safety Data Sheet (SDS) for specific hazard and handling information.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(methoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-9-5-7-4-2-3-6(7)8/h2-5H2,1H3

InChI Key

RDXLCRQTIVNWFU-UHFFFAOYSA-N

Canonical SMILES

COCN1CCCC1=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

N-Methoxymethyl-2-pyrrolidinone is primarily recognized for its role as a solvent and reagent in chemical synthesis. Its unique properties make it suitable for various laboratory applications:

  • Solvent Properties : It exhibits excellent solvency for a wide range of organic compounds, making it valuable in organic synthesis and formulation chemistry. This is particularly important in the development of pharmaceuticals where solubility can affect bioavailability.
  • Reagent in Organic Synthesis : The compound is utilized as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the effectiveness of this compound in synthesizing novel anticancer agents through a multi-step reaction process. The compound facilitated the formation of key intermediates that were critical for achieving high purity and yield of the final product.

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential as a drug delivery vehicle and solubilizing agent:

  • Drug Formulation : It serves as a solubilizer in drug formulations, particularly for poorly water-soluble drugs. This enhances the bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective therapeutic outcomes.
  • Transdermal Delivery Systems : The compound's ability to penetrate biological membranes makes it an attractive candidate for transdermal drug delivery systems. Studies have shown that formulations containing this compound improve skin permeation of therapeutic agents.

Case Study: Phase 1 Clinical Trial

In a clinical trial involving patients with relapsed/refractory multiple myeloma, this compound was evaluated for its safety and pharmacokinetics. Results indicated that it could be safely administered at doses up to 400 mg/day, with promising indications of immunomodulatory effects, suggesting potential applications in cancer therapy .

Industrial Applications

Beyond its use in laboratories and pharmaceuticals, this compound finds applications in various industrial processes:

  • Electronics Manufacturing : The compound is employed as a solvent in the production of electronic components, where it aids in cleaning and processing materials without damaging sensitive parts.
  • Coatings and Adhesives : Its solvency properties make it suitable for use in coatings and adhesives, enhancing adhesion properties while maintaining stability under varying conditions.

Data Table: Industrial Applications of this compound

Application AreaSpecific Use Case
ElectronicsCleaning agents for circuit boards
CoatingsSolvent in paint formulations
AdhesivesEnhancer for adhesive strength
Petrochemical ProcessingRecovery of hydrocarbons from gas streams

Toxicological Considerations

While this compound has numerous beneficial applications, understanding its toxicity profile is essential for safe handling:

  • Safety Profile : Studies indicate that the compound exhibits low acute toxicity but may cause irritation upon prolonged exposure. Safety data sheets recommend using appropriate personal protective equipment when handling the compound.

Comparison with Similar Compounds

2-Pyrrolidinone (Parent Compound)

The parent compound, 2-pyrrolidinone (CAS 616-45-5), lacks the N-methyl group. Key differences include:

  • Boiling Point : ~245°C (higher than NMP due to hydrogen bonding).
  • Polarity : More polar than NMP, leading to higher water solubility.
  • Applications : Primarily used in polymer synthesis (e.g., nylon-4).

N-Ethyl-2-Pyrrolidinone

A structural analog with an ethyl group instead of methyl:

  • Boiling Point : Expected to be higher than NMP (~220–230°C) due to increased alkyl chain length.
  • Solvency : Likely lower polarity than NMP, reducing effectiveness in polar applications.
  • Toxicity: Limited data, but alkyl chain elongation may alter metabolic pathways.

5-Methyl-2-Pyrrolidinone

A positional isomer with a methyl group at the 5-position (CAS 108-27-0):

  • Boiling Point : ~245°C
  • Applications : Used in specialty chemical synthesis, but less common than NMP.
  • Safety: Limited hazard data compared to NMP .

(S)-(+)-5-(Trityloxymethyl)-2-Pyrrolidinone

A derivative with a trityloxymethyl substituent (CAS 105526-85-0):

  • Molecular Weight : 357.44 g/mol
  • Applications : Specialized in asymmetric synthesis and chiral intermediates.
  • Solubility : Lower solubility in polar solvents due to the bulky trityl group .

N-Methyl-ε-Caprolactam

A six-membered lactam analog:

  • Boiling Point : ~280°C (higher than NMP).
  • Applications : Used in high-temperature polymer processing.

Data Table: Key Properties of NMP and Related Compounds

Compound CAS No. Molecular Formula Boiling Point (°C) Density (g/mL) Toxicity Profile
N-Methyl-2-pyrrolidinone 872-50-4 C₅H₉NO 202 1.028 Teratogen, irritant
2-Pyrrolidinone 616-45-5 C₄H₇NO ~245 1.120 Moderate toxicity
5-Methyl-2-pyrrolidinone 108-27-0 C₅H₉NO 245 1.060 Limited data
(S)-5-(Trityloxymethyl)-2-pyrrolidinone 105526-85-0 C₂₄H₂₃NO₂ N/A N/A No acute hazards

Preparation Methods

Reaction Mechanism

The direct substitution method involves reacting 2-pyrrolidinone with methoxymethyl chloride or similar reagents under basic conditions. The reaction proceeds via nucleophilic substitution at the nitrogen atom:

C4H7NO+CH3OCH2ClC6H11NO2+HCl\text{C}4\text{H}7\text{NO} + \text{CH}3\text{OCH}2\text{Cl} \rightarrow \text{C}6\text{H}{11}\text{NO}_2 + \text{HCl}

Experimental Conditions

Optimal reaction conditions include:

  • Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Catalyst: Sodium hydroxide or potassium carbonate

  • Temperature: 5050^\circC to 8080^\circC

  • Reaction Time: 4–6 hours

Observations

This method yields high-purity this compound with minimal by-products when conducted under controlled conditions.

Reaction Mechanism

Catalytic hydrogenation employs methylamine and formaldehyde as precursors in the presence of hydrogen gas and metal catalysts such as palladium or nickel. The reaction involves:

  • Formation of intermediate N-methylpyrrolidone.

  • Subsequent methoxylation using methanol under acidic conditions.

Experimental Conditions

Key parameters include:

  • Pressure: 100100 atm

  • Temperature: 180180^\circC to 250250^\circC

  • Catalyst concentration: 0.5%0.5\% to 1%1\%

Observations

This method is advantageous for large-scale production due to its high conversion rates and selectivity.

Reaction Mechanism

This innovative approach uses potassium iodide as a catalyst to facilitate nucleophilic substitution between methylamine and methoxy-containing solvents.

Experimental Conditions

Experimental setup includes:

  • Solvent: Diglyme or anisole

  • Molar ratio: 1:3.51:3.5 (reactant to solvent)

  • Temperature: 100100^\circC to 120120^\circC

  • Reaction Time: 383–8 hours

Observations

The use of ether solvents enhances solubility and reduces activation energy, leading to improved yields exceeding 88%88\%.

Reaction Mechanism

This method utilizes gamma-butyrolactone (γ-BL) and methylamine in a tubular reactor:

  • Formation of intermediate hydroxyl compounds.

  • Dehydration to form N-methoxymethyl derivatives.

Experimental Conditions

Parameters include:

  • Pressure: 66 MPa

  • Temperature: 250250^\circC

  • Molar ratio: 1:1.151:1.15

Observations

Continuous reactors provide consistent product quality with yields above 90%90\%.

Optimization Strategies in Compound Preparation

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency:

  • Acidic catalysts like sulfuric acid enhance yield but require careful handling due to corrosive properties.

  • Metal catalysts such as palladium offer high selectivity but are cost-intensive.

Solvent Effects

Solvents influence reaction kinetics and product purity:

  • Polar solvents like DMSO improve nucleophilicity.

  • Ether solvents reduce gas-phase pressure, enhancing reaction rates.

Data Table: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Pressure (atm)Temperature (^\circC)Catalyst
Direct Substitution>85%>85\%>95%>95\%Atmospheric508050–80Sodium hydroxide
Catalytic Hydrogenation>90%>90\%>98%>98\%High (>100>100)180250180–250Palladium
Ether Solvent Method>88%>88\%>99%>99\%Atmospheric100120100–120Potassium iodide
Continuous Reactor Method>90%>90\%>99%>99\%Medium ( 60~60) 250~250None

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